molecular formula C9H17NO3 B1531169 Ethyl 2-(3-hydroxypiperidin-1-yl)acetate CAS No. 1250240-29-9

Ethyl 2-(3-hydroxypiperidin-1-yl)acetate

Cat. No. B1531169
CAS RN: 1250240-29-9
M. Wt: 187.24 g/mol
InChI Key: UFPOXIDCAFAGCW-UHFFFAOYSA-N
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Description

Ethyl 2-(3-hydroxypiperidin-1-yl)acetate is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 . It is used for research purposes .


Synthesis Analysis

Piperidines, which include the 3-hydroxypiperidin-1-yl group in the compound , are important synthetic fragments for designing drugs . The synthesis of substituted piperidines is an important task of modern organic chemistry . A method for synthesizing polysubstituted 2-piperidinones involves a one-pot five-component reaction from aromatic aldehydes, nitriles, dialkyl malonates, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-hydroxypiperidin-1-yl)acetate is represented by the formula C9H17NO3 .

Scientific Research Applications

Pharmaceutical Applications

Piperidine derivatives, including Ethyl 2-(3-hydroxypiperidin-1-yl)acetate, have been extensively studied for their pharmaceutical applications. They are known to possess a wide range of biological activities and are utilized in the discovery and evaluation of potential drugs. These compounds can act as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

Synthesis of Complex Molecules

Ethyl 2-(3-hydroxypiperidin-1-yl)acetate may be used as a building block in the synthesis of more complex molecules. Piperidine structures are often incorporated into larger molecular frameworks during the drug development process due to their versatility and the stability they confer to the final compound .

Chemical Research

In chemical research, this compound could be used in cyclization reactions to create new piperidine-based molecules. Such reactions are fundamental in developing new chemical entities with potential applications in various fields .

Biological Studies

The biological activity of Ethyl 2-(3-hydroxypiperidin-1-yl)acetate can be studied to understand its interaction with biological systems. This can lead to insights into its mechanism of action and potential therapeutic uses .

Safety and Hazards

The safety and hazards associated with Ethyl 2-(3-hydroxypiperidin-1-yl)acetate are not explicitly mentioned in the search results. It is recommended to handle this compound with appropriate safety measures, as with any chemical used for research purposes .

properties

IUPAC Name

ethyl 2-(3-hydroxypiperidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-2-13-9(12)7-10-5-3-4-8(11)6-10/h8,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPOXIDCAFAGCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1250240-29-9
Record name ethyl 2-(3-hydroxypiperidin-1-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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